molecular formula C23H24ClFN4O2S B2958311 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1031558-58-3

1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2958311
CAS No.: 1031558-58-3
M. Wt: 474.98
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic organic compound designed for preclinical research and development. This complex molecule is built around a [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one core, a scaffold known to be of significant interest in medicinal chemistry due to its wide range of potential biological activities . The structure incorporates key functional groups, including a 2-chloro-6-fluorobenzylthio ether and a 3-isopropoxypropyl chain, which may influence its physicochemical properties and interaction with biological targets. The 1,2,4-triazole moiety is a privileged structure in drug discovery, and compounds containing this nucleus have been extensively researched for their diverse pharmacological properties, such as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities . Furthermore, the quinazolinone component is a well-established pharmacophore in scientific literature, with derivatives reported to exhibit various biological effects, including acting as enzyme inhibitors . This combination of structural features makes this compound a valuable chemical tool for researchers investigating new biological pathways, structure-activity relationships (SAR), and potential therapeutic applications in areas like oncology and immunology. Researchers can utilize this compound for in vitro and in vivo studies to explore its specific mechanism of action, pharmacokinetics, and efficacy profiles. This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1031558-58-3

Molecular Formula

C23H24ClFN4O2S

Molecular Weight

474.98

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C23H24ClFN4O2S/c1-14(2)31-11-5-10-28-21(30)16-12-15(3)8-9-20(16)29-22(28)26-27-23(29)32-13-17-18(24)6-4-7-19(17)25/h4,6-9,12,14H,5,10-11,13H2,1-3H3

SMILES

CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=C(C=CC=C4Cl)F)N(C2=O)CCCOC(C)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a quinazolinone structure, which is known for its diverse biological activities. The presence of halogen substituents and thioether groups enhances its reactivity and potential interactions with biological targets.

Pharmacological Activities

  • Anticancer Activity
    • Studies have shown that compounds containing the triazole and quinazolinone moieties exhibit significant anticancer properties. The mechanism is often attributed to the inhibition of specific kinases involved in cancer cell proliferation.
    • A study demonstrated that similar triazoloquinazolinones could induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function .
  • Antiviral Effects
    • The biological activity of mercapto-substituted 1,2,4-triazoles has been linked to antiviral properties. These compounds can interfere with viral replication processes, making them potential candidates for antiviral drug development .
    • Research indicates that the structural elements of triazoles can enhance binding affinity to viral proteins, thereby inhibiting their function.
  • Antimicrobial Properties
    • Compounds similar to the one have shown promising antimicrobial activity against a range of pathogens. This includes both gram-positive and gram-negative bacteria as well as fungi.
    • The thioether group in the structure may contribute to its ability to penetrate microbial membranes and exert its effects.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways related to cancer progression.
  • Receptor Modulation : It may interact with various receptors, altering their signaling cascades which are crucial for cellular responses.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Comparison with Similar Compounds

Key Differences:

Halogen Positioning : The target compound’s 2-chloro-6-fluoro substitution on the benzylthio group may enhance steric and electronic effects compared to the analog’s 3-chloro substitution.

7-Position : The methyl group in the target compound vs. fluorine in the analog may influence metabolic stability and target binding.

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